

Spectroscopic and Synthetic Profile of 2-bromo-N-cyclohexylacetamide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-bromo-N-cyclohexylacetamide*

Cat. No.: *B1266729*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for the chemical compound **2-bromo-N-cyclohexylacetamide**. The information is curated for professionals in research and development, particularly in the fields of medicinal chemistry and drug discovery. This document presents available experimental data, predicted spectroscopic information, and detailed synthetic protocols.

Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for **2-bromo-N-cyclohexylacetamide**. Due to the limited availability of experimental data in public-access databases, predicted values from computational models are included to provide a more complete profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment	Data Source
8.11	br d	7.1	1H	-NH	Experimental
3.92	s	-	2H	-CH ₂ -Br	Experimental
3.82	br d	7.5	1H	-CH-NH	Experimental
1.95	d	12.5	2H	Cyclohexyl	Experimental
1.78	m	-	10H	Cyclohexyl	Experimental
1.51	d	12.9	2H	Cyclohexyl	Experimental

Solvent: DMSO-d₆, Spectrometer Frequency: 300 MHz

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
165.5	C=O
52.5	-CH-NH
32.8	Cyclohexyl
30.1	-CH ₂ -Br
25.4	Cyclohexyl
24.7	Cyclohexyl

Data obtained from computational prediction.

Mass Spectrometry

Table 3: High-Resolution Mass Spectrometry (HRMS) Data

Ion	Calculated m/z [M+H] ⁺ (⁷⁹ Br)	Calculated m/z [M+H] ⁺ (⁸¹ Br)	Data Source
C ₈ H ₁₅ BrNO	220.0337	222.0317	Calculated

Infrared (IR) Spectroscopy

Table 4: Predicted Infrared (IR) Absorption Bands

Wavenumber (cm ⁻¹)	Functional Group Assignment
~3300	N-H Stretch
~2930, ~2850	C-H Stretch (Cyclohexyl)
~1650	C=O Stretch (Amide I)
~1550	N-H Bend (Amide II)
~650	C-Br Stretch

Data obtained from computational prediction.

Experimental Protocols

Detailed methodologies for the synthesis of **2-bromo-N-cyclohexylacetamide** are provided below. These protocols are based on established literature procedures.

Synthesis Protocol 1: Amide Coupling using Bromoacetyl Chloride

This procedure follows the method described in patent US7528134B2.

Materials:

- Bromoacetyl chloride
- Cyclohexylamine

- 4-Dimethylaminopyridine (DMAP)
- Tetrahydrofuran (THF)
- Dichloromethane
- Sodium sulfate
- Water

Procedure:

- A solution of bromoacetyl chloride (66.9 mmol) in tetrahydrofuran (120 mL) is cooled to 0 °C.
- A mixture of 4-dimethylaminopyridine (22.9 mmol) and cyclohexylamine (43.7 mmol) in tetrahydrofuran (60 mL) is added to the bromoacetyl chloride solution.
- The reaction mixture is allowed to warm to room temperature and is stirred for an additional 18 hours.
- The reaction is quenched with water and extracted with dichloromethane.
- The organic phase is dried over sodium sulfate, filtered, and concentrated to yield **2-bromo-N-cyclohexylacetamide**.

Synthesis Protocol 2: EDC-Mediated Amide Coupling

This protocol is adapted from a procedure described in the scientific literature.

Materials:

- Bromoacetic acid
- Cyclohexylamine
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
- N,N-Diisopropylethylamine (DIPEA)

- Dichloromethane (DCM)
- Ethyl acetate
- Brine
- Sodium sulfate

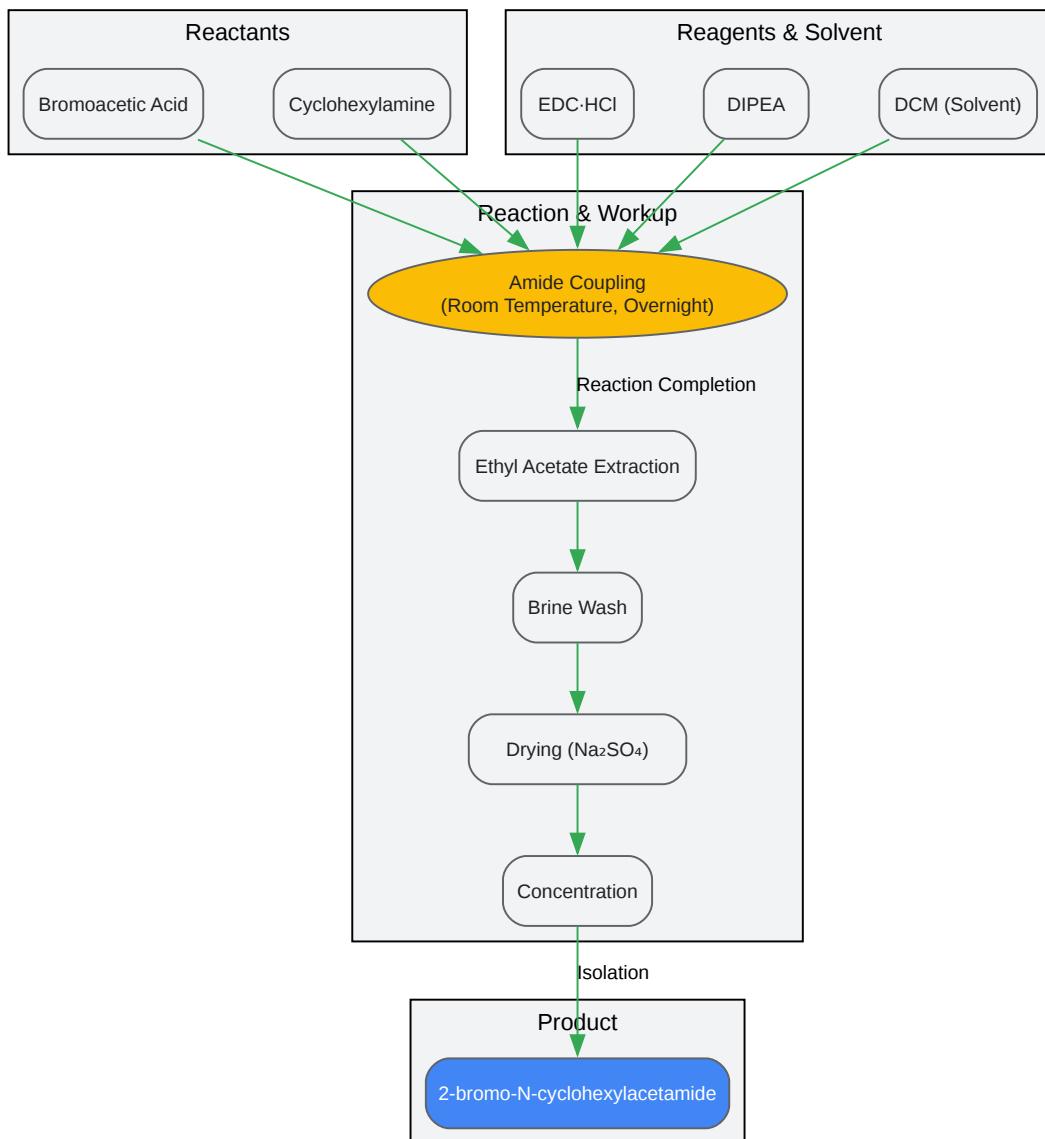
Procedure:

- In an oven-dried round bottom flask, EDC·HCl (1 mmol, 1 equiv.), bromoacetic acid (1 mmol, 1 equiv.), and cyclohexylamine (1 mmol, 1 equiv.) are combined in dichloromethane.
- The reaction mixture is stirred at room temperature for 30 minutes.
- DIPEA (0.5 equivalent) is added to the reaction, and the mixture is stirred overnight.
- Following the completion of the reaction, the mixture is extracted three times with ethyl acetate.
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under vacuum to yield the product.

Visualized Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of **2-bromo-N-cyclohexylacetamide** via the EDC-mediated amide coupling protocol.

Synthesis of 2-bromo-N-cyclohexylacetamide

[Click to download full resolution via product page](#)**Caption: Synthetic workflow for 2-bromo-N-cyclohexylacetamide.**

- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 2-bromo-N-cyclohexylacetamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1266729#spectroscopic-data-of-2-bromo-n-cyclohexylacetamide>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com